molecular formula C9H19NO B2957350 2-Tert-butyl-2-methylmorpholine CAS No. 1553622-44-8

2-Tert-butyl-2-methylmorpholine

Cat. No.: B2957350
CAS No.: 1553622-44-8
M. Wt: 157.257
InChI Key: GIGKHNPRTHOMSB-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methylmorpholine is a chemical compound with the molecular formula C9H19NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 . This indicates that the molecule consists of a morpholine ring with tert-butyl and methyl groups attached to the same carbon atom.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 157.26 .

Scientific Research Applications

  • Synthetic Building Blocks : 2-Tert-butyl-2-methylmorpholine derivatives have been used as versatile synthetic building blocks. For instance, tert-Butyl cinnamates, aziridinated with high trans-selectivity, are shown to undergo highly selective ring-opening reactions with a range of nucleophiles, demonstrating their utility in organic synthesis (Armstrong & Ferguson, 2012).

  • Polymerization Processes : The compound finds application in polymerization processes. Studies have reported controlled polymerizations of tert-butyl acrylate using specific catalyst systems, resulting in low molecular weight polymers with narrow distributions, highlighting its role in creating specific polymer structures (Davis & Matyjaszewski, 2000).

  • NMR Tagging in Protein Research : An interesting application is in protein research, where derivatives of this compound, such as O-tert-Butyltyrosine, are used for NMR tagging. This aids in observing specific signals in complex molecular structures, even in high-molecular-weight systems (Chen et al., 2015).

  • Sorption and Removal of Contaminants : This compound has also been studied for its sorption affinity to synthetic resins, which can be utilized in the removal of contaminants like MTBE and TBA from water, suggesting its potential in environmental remediation processes (Bi, Haderlein, & Schmidt, 2005).

  • Catalysis in Asymmetric Hydrogenation : In the field of catalysis, this compound derivatives are used in the asymmetric hydrogenation of alkenes. This is particularly useful in the synthesis of chiral pharmaceutical ingredients, demonstrating its significance in medicinal chemistry (Imamoto et al., 2012).

  • Enantioselective Synthesis : Derivatives of this compound, like N-tert-butanesulfinyl imines, are used in the enantioselective synthesis of amines. This methodology allows the efficient synthesis of a wide range of highly enantioenriched amines, crucial for the development of asymmetric synthesis strategies (Ellman, Owens, & Tang, 2002).

  • Molecular and Crystal Structure Studies : The compound is also used in the study of molecular and crystal structures, specifically in investigating the dynamics of tert-butyl and methyl group rotations in organic solids. This research is important for understanding the polymorphism in organic materials (Beckmann et al., 2019).

  • Catalytic Oxo Transfer Activities : Oxo molybdenum(vi) complexes of aminoalcohol phenolates derived from this compound are used in catalytic oxotransfer activities. These complexes have shown potential in catalyzing epoxidation and sulfoxidation reactions, crucial in organic synthesis (Hossain et al., 2017).

Safety and Hazards

2-Tert-butyl-2-methylmorpholine is classified as a hazardous substance, with hazard statements including H227, H315, H318, and H335 . These indicate that the compound is combustible and can cause skin irritation, eye damage, and respiratory irritation .

Properties

IUPAC Name

2-tert-butyl-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKHNPRTHOMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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